molecular formula C12H15N3O B13683237 5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole

5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole

Cat. No.: B13683237
M. Wt: 217.27 g/mol
InChI Key: RDAPEONSONNRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 5-position with a 4-(tert-butoxy)phenyl group. The tert-butoxy moiety confers steric bulk and lipophilicity, influencing the compound’s solubility, stability, and biological interactions. For instance, 1,2,4-triazole derivatives are widely explored for anticancer, antifungal, and herbicidal activities due to their ability to interact with biological targets such as enzymes and receptors .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1H-1,2,4-triazole

InChI

InChI=1S/C12H15N3O/c1-12(2,3)16-10-6-4-9(5-7-10)11-13-8-14-15-11/h4-8H,1-3H3,(H,13,14,15)

InChI Key

RDAPEONSONNRTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C2=NC=NN2

Origin of Product

United States

Preparation Methods

Two-Step Synthesis from tert-Butyl Carbazate

One established route to synthesize this compound involves a two-step process starting from tert-butyl carbazate :

  • Step 1: Preparation of 4-carboxylic-acid-hydrazide-thioformamido-semi-carbazide intermediate by refluxing tert-butyl carbazate with ammonium thiocyanate in dry benzene for approximately 4 hours. This step introduces the thiocarbonyl functionality essential for triazole ring formation.

  • Step 2: Treatment of the intermediate with sodium hydroxide in absolute ethanol under reflux for 5 hours to cyclize and form the this compound-3-thiol derivative.

The product is characterized by IR spectroscopy with bands indicating NH, C=O, and C=S groups, and mass spectrometry confirming the molecular ion [M+H] = 191.25. This method yields the desired triazole in good purity and yield.

One-Pot Synthesis via Thiosemicarbazides and Isothiocyanates

An alternative and efficient approach involves a one-pot, two-step synthesis starting from substituted hydrazides and alkyl/aryl isothiocyanates:

  • Step 1: Formation of acyl/aroyl-substituted thiosemicarbazides by reacting hydrazides with isothiocyanates in ethanol.

  • Step 2: Refluxing the thiosemicarbazides in 4N sodium hydroxide solution, followed by neutralization with hydrochloric acid, induces cyclization to yield 1,2,4-triazole-5-thione derivatives.

This method has been demonstrated to produce 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones with yields ranging typically from 50% to over 90%, depending on substituents.

Synthesis via Reaction of 4-Substituted Thiosemicarbazides with Aromatic Aldehydes

Another synthetic route involves the condensation of 4-substituted thiosemicarbazides with aromatic aldehydes to form 5-substituted 1,2,4-triazole derivatives:

  • Reaction of 4-substituted thiosemicarbazides with 4-chlorobenzaldehyde yields 5-(4-chlorophenyl)-4-substituted-1,2,4-triazolidine-3-thiones in high yield (89-91%).

Although this example uses 4-chlorophenyl groups, the methodology is adaptable to 4-(tert-butoxy)phenyl substituents by selecting the appropriate aldehyde precursor.

Copper(I)-Catalyzed One-Pot Synthesis of tert-Butyl-4-Substituted Phenyl-1H-1,2,3-Triazoles (Related Methodology)

While this method primarily targets 1,2,3-triazoles, it provides insight into copper(I)-catalyzed azide-alkyne cycloadditions for tert-butyl-4-substituted phenyl derivatives:

  • Reaction of tert-butyl 4-propioloylpiperazine-1-carboxylate with aryl azides in the presence of CuI and DIPEA in DMF at 0 °C for 5 minutes yields tert-butyl-1H-1,2,3-triazole derivatives with high purity (>95%) and yields (90–97%).

Though this is a different triazole isomer, similar copper-catalyzed click chemistry could be adapted for 1,2,4-triazole synthesis with appropriate modifications.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Reaction Time Yield (%) Notes
Two-step from tert-butyl carbazate tert-butyl carbazate, ammonium thiocyanate Reflux in dry benzene (4h), NaOH in EtOH reflux (5h) ~9 hours total Not explicitly stated; good purity IR and MS characterization confirm structure
One-pot from hydrazides + isothiocyanates Substituted hydrazides, alkyl/aryl isothiocyanates Reflux in ethanol, then reflux in 4N NaOH, neutralization Several hours 50-90%+ Efficient, versatile for various substituents
Condensation with aromatic aldehydes 4-substituted thiosemicarbazides, aromatic aldehydes Reflux conditions (varies) Not specified 89-91% High yield, adaptable to different aryl groups
Cu(I)-catalyzed azide-alkyne cycloaddition (1,2,3-triazoles) tert-butyl propioloylpiperazine, aryl azides CuI, DIPEA, DMF, 0 °C, 5 min 5 minutes 90-97% Primarily for 1,2,3-triazoles, but relevant methodology

Mechanistic Insights and Reaction Considerations

  • The formation of the 1,2,4-triazole ring typically involves cyclization of hydrazinecarbothioamide or thiosemicarbazide intermediates, facilitated by alkaline conditions (e.g., NaOH reflux), promoting ring closure and elimination steps.

  • The tert-butoxy group is generally introduced via the starting hydrazide or carbazate bearing the tert-butyl protecting group, which remains stable under the cyclization conditions.

  • Reaction solvents such as ethanol and benzene are commonly used, with reflux temperatures ensuring sufficient energy for cyclization.

  • The one-pot methods improve efficiency by combining intermediate formation and cyclization without isolation, reducing reaction times and purification steps.

Summary of Research Findings

  • The two-step synthesis from tert-butyl carbazate is a reliable method yielding the target this compound with good purity and confirmed structural identity.

  • The one-pot synthesis via hydrazides and isothiocyanates offers a versatile and efficient route to 1,2,4-triazole-5-thione derivatives, adaptable to various aryl substitutions including tert-butoxyphenyl groups.

  • Condensation reactions with aromatic aldehydes provide high yields of substituted triazoles, indicating potential for structural diversification.

  • Although copper(I)-catalyzed azide-alkyne cycloadditions mainly produce 1,2,3-triazoles, this methodology underscores the utility of click chemistry approaches for rapid triazole synthesis, potentially adaptable to 1,2,4-triazoles with further development.

Chemical Reactions Analysis

Table 1: Key Synthetic Routes

Starting MaterialReagents/ConditionsProduct YieldReference
Tert-butyl carbazateNH₄SCN, dry benzene, reflux (4 h)72%
Acyl thiosemicarbazides4N NaOH, ethanol, reflux (4 h)89–91%

Substitution Reactions at the Triazole Ring

The NH group at position 1 of the triazole undergoes nucleophilic substitution or alkylation:

  • Alkylation : Reacts with methyl iodide or benzyl halides to form N-alkylated derivatives.

  • Glycosylation : Treatment with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide introduces carbohydrate moieties .

Example :
5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole reacts with methyl iodide in ethanol to yield 3-methyl-5-[4-(tert-butoxy)phenyl]-1H-1,2,4-triazole (confirmed by 1H^1H-NMR: δ 3.45 ppm for CH₃) .

Functionalization of the tert-Butoxy Phenyl Group

The tert-butoxy group participates in:

  • Acid-Catalyzed Cleavage : Hydrolysis with HBr/HOAc removes the tert-butyl group, yielding a phenol derivative.

  • Electrophilic Aromatic Substitution (EAS) : Nitration or sulfonation occurs at the phenyl ring’s para position due to steric hindrance from the tert-butyl group.

Example :
Nitration with HNO₃/H₂SO₄ produces 5-[4-(tert-butoxy)-3-nitrophenyl]-1H-1,2,4-triazole (IR: 1530 cm1^{-1} for NO₂) .

Cyclization and Heterocycle Formation

The triazole core serves as a precursor for fused heterocycles:

  • Thiazolo[3,2-b] triazole Synthesis : Reacts with α-bromo-γ-butyrolactone via SN_N2 mechanisms to form bicyclic systems .

  • Triazole-Thione Derivatives : Treatment with CS₂/KOH generates thione analogs, enhancing biological activity .

Table 2: Cyclization Reactions

ReactantConditionsProductApplication
α-Bromo-γ-butyrolactoneEthanol, reflux (2 h)Thiazolo-triazoloneAntimicrobial agents
CS₂, KOHEthanol, reflux (6 h)1,2,4-Triazole-3-thioneAnticancer studies

Biological Activity and Derivatives

While not a direct reaction, functionalized derivatives exhibit enhanced bioactivity:

  • Antimicrobial Hybrids : Coupling with fluoroquinolones (e.g., ciprofloxacin) yields hybrids with MIC values as low as 0.046 μM against MRSA .

  • Antifungal Agents : Schiff base derivatives show EC50_{50} values of 0.0087–0.0309 g/L against Gibberella species, outperforming triadimefon .

Key Research Findings

  • Steric Effects : The tert-butoxy group hinders electrophilic substitution at the ortho position, directing reactivity to the para position .

  • Solvent Dependence : Alkylation proceeds optimally in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity of the triazole NH .

  • Thermal Stability : The tert-butoxy phenyl group enhances thermal stability (TGA: decomposition >250°C) compared to unsubstituted analogs .

Scientific Research Applications

5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The tert-butoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2,4-Triazole Derivatives

Compound Name Substituents/Modifications Key Properties/Activities Stability Notes References
5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole 4-(tert-Butoxy)phenyl at position 5 Lipophilic; potential stability in acidic media Likely stable (no direct data)
1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole 4-(Aminosulfonyl)phenyl at position 1 Selective COX-2 inhibition (IC₅₀ = 0.07 µM); anti-inflammatory Stable in physiological media
Posaconazole (antifungal drug) Complex structure with 1,2,4-triazole, difluorophenyl, and piperazine Antifungal activity (CYP51 inhibition) Degrades in acidic conditions
5-(3,4,5-Trimethoxyphenyl)-1,2,4-triazole 3,4,5-Trimethoxyphenyl at position 5 Anticancer activity (IC₅₀ = 8.2 µM vs. A549 cells) Stable in organic solvents
1H-1,2,4-Triazole-5-aminocarbamates Amino-carbamate groups at position 5 Insecticidal activity (LC₅₀ = 9.49 µg/mL vs. aphids) Hydrolytically sensitive

Stability and Degradation

  • Acidic Stability : Unlike TOZ derivatives 1a and 1b (tert-butyl piperazine-linked triazoles), which degrade in simulated gastric fluid due to hydrolysis of the ester group , this compound lacks labile ester bonds, suggesting better stability under acidic conditions.
  • Thermal/Oxidative Stability : The tert-butoxy group may enhance oxidative stability compared to methoxy or hydroxyl-substituted analogs (e.g., COX-2 inhibitors in ).

Physicochemical Properties

  • Synthetic Versatility : Unlike complex analogs like posaconazole, the simpler structure of this compound allows easier derivatization for structure-activity relationship (SAR) studies.

Biological Activity

5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a triazole ring substituted with a tert-butoxy group on a phenyl ring. This structure is pivotal for its biological activity.

Antibacterial Activity

Research indicates that 1,2,4-triazoles exhibit notable antibacterial properties. For instance:

  • Mechanism of Action : The compounds inhibit bacterial growth by targeting essential bacterial enzymes such as DNA gyrase and topoisomerase IV. Studies have shown that derivatives with a triazole moiety can exhibit higher potency against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .
  • Case Studies : In one study, various 1,2,4-triazole derivatives were tested against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 75 µg/mL for some derivatives .

Antifungal Activity

The antifungal potential of triazoles is well-documented:

  • Spectrum of Activity : Compounds containing the triazole ring have been shown to be effective against a range of fungi including Candida species and Aspergillus spp. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes .
  • Research Findings : In vitro studies demonstrated that certain triazole derivatives exhibited antifungal activity comparable to established antifungal agents like fluconazole .

Anticancer Activity

The anticancer properties of 1,2,4-triazoles are attributed to their ability to induce apoptosis in cancer cells:

  • Cell Cycle Arrest : Some studies have reported that specific triazole derivatives can arrest the cell cycle at the G2/M phase in cancer cell lines .
  • Case Study : A derivative was found to inhibit the proliferation of breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Anti-inflammatory Activity

Inflammation is a critical pathway in various diseases, and triazoles have shown promise in modulating inflammatory responses:

  • Mechanism : The anti-inflammatory action is often mediated through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. In one study, a triazole derivative demonstrated up to 89% inhibition of IL-6 at a concentration of 10 µg/mL .
  • Research Insights : The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly enhanced anti-inflammatory activity .

Data Summary

Here is a summary table of the biological activities associated with this compound:

Biological Activity Target Organisms/Cells Mechanism IC50/MIC Values
AntibacterialBacillus subtilis, E. coliInhibition of DNA gyraseMIC = 75 µg/mL
AntifungalCandida spp., Aspergillus spp.Inhibition of ergosterol synthesisComparable to fluconazole
AnticancerBreast cancer cellsInduction of apoptosisIC50 < standard chemotherapeutics
Anti-inflammatoryPro-inflammatory cytokinesInhibition of IL-6 and TNF-αUp to 89% inhibition at 10 µg/mL

Q & A

Q. What are the recommended synthetic routes for 5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole?

A common method involves refluxing precursors such as substituted hydrazine derivatives with carboxamide intermediates in ethanol, followed by purification via column chromatography (e.g., toluene/dioxane eluent) and recrystallization. For example, triethylamine-mediated cyclization of 4-(tert-butoxy)phenylhydrazine with trifluoromethylbenzamide analogs under reflux yields the triazole core . Optimization may require adjusting reaction time (e.g., 25 hours) and stoichiometry to improve yield.

Q. How should researchers safely handle and dispose of this compound?

Post-experimental waste must be segregated and transferred to certified waste management services to prevent environmental contamination. Avoid direct exposure via inhalation or skin contact; use fume hoods and personal protective equipment (PPE) during synthesis .

Q. What spectroscopic and analytical techniques are essential for characterization?

  • NMR/IR : Confirm functional groups (e.g., tert-butoxy C–O stretch at ~1100 cm⁻¹) and aromatic proton environments.
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ at m/z 217).
  • Elemental Analysis : Validate purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How can computational modeling guide the study of its reactivity and interactions?

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) predict electronic properties, such as HOMO-LUMO gaps, and non-covalent interactions (e.g., hydrogen bonding with biological targets). Molecular docking (AutoDock Vina) can simulate binding affinities to enzymes like cyclooxygenase-2 (COX-2) .

Q. What strategies enhance pharmacological activity through structural modifications?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to improve metabolic stability.
  • Bioisosteric Replacement : Replace tert-butoxy with methoxy or sulfonyl groups to modulate lipophilicity and target selectivity. Structure-activity relationship (SAR) studies suggest that bulky substituents at the 4-position enhance COX-2 inhibition .

Q. How can contradictions in biological activity data be resolved?

Apply statistical error analysis (e.g., Chi-squared tests) to assess reproducibility, and validate assays across multiple cell lines or in vivo models. For example, discrepancies in IC₅₀ values may arise from variations in assay conditions (e.g., pH, serum concentration) .

Q. What crystallographic methods determine its 3D structure?

Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. Data refinement using SHELXL or OLEX2 software confirms the triazole ring geometry and tert-butoxy orientation. Crystallization in ethanol/water mixtures often yields suitable crystals .

Q. How to design derivatives for specific biological targets (e.g., anticancer agents)?

Hybridization with thiazole or thiadiazole moieties (e.g., replacing the phenyl group with a benzothiazole unit) improves DNA intercalation or kinase inhibition. Pharmacokinetic profiling (e.g., LogP, plasma protein binding) should guide scaffold optimization .

Methodological Notes

  • Data Interpretation : Use software like CrysAlisPro for XRD data reduction and MestReNova for NMR peak integration.
  • Error Reporting : Follow Bevington’s guidelines for propagating uncertainties in experimental measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.